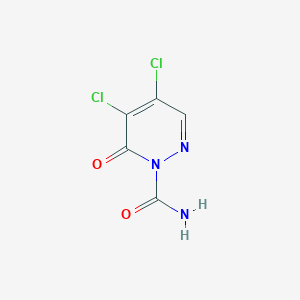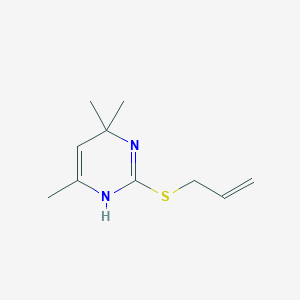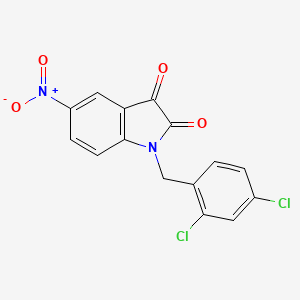![molecular formula C13H13N3O B3035210 2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide CAS No. 303994-81-2](/img/structure/B3035210.png)
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide
Overview
Description
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is a synthetic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol. This compound is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on C-2 of the compound can participate in these reactions, leading to the formation of a variety of heterocyclic compounds . Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide . Major products formed from these reactions include pyrrole derivatives and thiophene carboxamides .
Scientific Research Applications
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is widely used in scientific research due to its versatility and reactivity. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound is used in industrial applications for the production of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on C-2 . This reactivity allows the compound to form various heterocyclic structures, which can interact with molecular targets and pathways in biological systems . The specific molecular targets and pathways involved depend on the derivatives formed from the compound.
Comparison with Similar Compounds
2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide is unique due to its specific structure and reactivity. Similar compounds include other N-cyanoacetamides, which also serve as precursors for heterocyclic synthesis . These compounds share similar reactivity patterns but differ in their substituents and the specific heterocyclic structures they form . Examples of similar compounds include 2-cyano-N-(2-nitrophenyl)acetamide and p-chlorocyanoacetanilide .
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(2)10-15-13(17)12(9-14)8-11-6-4-3-5-7-11/h3-8,10H,1-2H3/b12-8+,15-10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSKQGHJIYDRW-DGWQKQSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide](/img/structure/B3035127.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)

![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)
![[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035147.png)

